molecular formula C16H16N4O B10753014 Hydroxystilbamidine CAS No. 1071752-67-4

Hydroxystilbamidine

Cat. No.: B10753014
CAS No.: 1071752-67-4
M. Wt: 280.32 g/mol
InChI Key: TUESWZZJYCLFNL-DAFODLJHSA-N
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Description

Hydroxystilbamidine is a hydroxy-4-4’ diamidino stilbene compound, commonly used as diisethionate. It is part of the aromatic diamidine series, which includes other compounds such as pentamidine, propamidine, and stilbamidine. This compound exhibits strong activity against bacteria, protozoa, and fungi. It is clinically used in the treatment of systemic mycosis, North American blastomycosis, visceral leishmaniasis, and in the prophylaxis and treatment of African trypanosomiasis .

Preparation Methods

Hydroxystilbamidine is synthesized through a series of chemical reactions involving the substitution of hydrogen atoms in stilbene with diamidino groups. The synthetic route typically involves the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Hydroxystilbamidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hydroxystilbamidine has a wide range of scientific research applications:

Mechanism of Action

Hydroxystilbamidine exerts its effects by binding to extracellular DNA and lysosomes. In Trypanosomes, it shows extensive and selective binding to kinetoplastic DNA, inhibiting cell division and reproduction. In yeast, it binds to extranuclear DNA, causing numerous mutations. The compound is also taken up in lysosomes, leading to an increase in lysosome-like bodies and secretion granules in trypanosomal organisms .

Comparison with Similar Compounds

Hydroxystilbamidine is part of the aromatic diamidine series, which includes similar compounds such as:

  • Pentamidine
  • Propamidine
  • Stilbamidine
  • Berenil
  • Dithis compound
  • Dimethylstilbamidine

Compared to these compounds, this compound is experimentally and clinically less toxic than stilbamidine. It also shows a unique affinity for nucleic acids, making it a valuable tool for nucleic acids conformation studies .

Properties

IUPAC Name

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21/h1-9,21H,(H3,17,18)(H3,19,20)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUESWZZJYCLFNL-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873552
Record name 4-[(E)-2-(4-Carbamimidoylphenyl)ethenyl]-3-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Hydroxystilbamidine isethionate (HSB) acts on extracellular DNA and lysosomes. In Trypanosomes there is extensive and selective binding of HSB to the kinetoplastic DNA. This inhibits cell division and reproduction. In yeast there is evidence of binding to extranuclear DNA causing numerous mutations. HSB is also taken up in the lysosomes and leads to a significant increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms. HSB may also stabilize lysosomal membranes. HSB has also been found to bind RNA and is a powerful inhibitor of cellular ribonucleases.
Record name Hydroxystilbamidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

495-99-8, 1071752-67-4
Record name Hydroxystilbamidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[(E)-2-(4-Carbamimidoylphenyl)ethenyl]-3-hydroxybenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYSTILBAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J262E49W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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